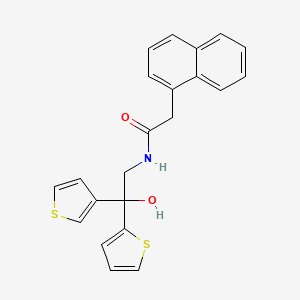

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a structurally complex amide derivative featuring dual thiophene substituents and a naphthalene acetamide backbone. The compound’s design integrates sulfur-containing heterocycles (thiophenes) and a polyaromatic naphthalene system, which are known to enhance pharmacokinetic properties such as lipophilicity and binding affinity to biological targets. Its synthesis likely involves multi-step reactions, including amide bond formation and hydroxylation, as inferred from analogous protocols for related compounds (e.g., triazole-linked acetamides in and thiophene-based acetamides in ) .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2S2/c24-21(13-17-7-3-6-16-5-1-2-8-19(16)17)23-15-22(25,18-10-12-26-14-18)20-9-4-11-27-20/h1-12,14,25H,13,15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEMXIDFTKWCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound with potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₃H₁₄N₂O₃S₂

- Molecular Weight : 310.4 g/mol

- CAS Number : 1251577-29-3

Structural Representation

The structure features a naphthalenic moiety connected to a thiophene-based side chain, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL for structurally related compounds, indicating strong bactericidal activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various assays. Its ability to interact with cellular targets suggests it may modulate pathways involved in cancer progression. In vitro studies have demonstrated that thiophene-containing compounds can inhibit cancer cell proliferation, although specific data on this compound's efficacy is still emerging .

While the precise mechanism of action for this compound remains under investigation, it is hypothesized that the thiophene and naphthalenic moieties facilitate binding to specific receptors or enzymes, thereby modulating their activity. This interaction may trigger downstream signaling pathways that lead to the observed biological effects .

Synthesis and Preparation

The synthesis typically involves multi-step reactions starting from thiophene derivatives. The preparation methods often require controlled conditions and catalysts to ensure high yield and purity. Industrial methods may incorporate green chemistry principles to enhance sustainability .

Synthetic Route Overview

- Activation of Thiophene Derivatives : Thiophene derivatives are activated through acylation.

- Coupling Reaction : The activated thiophene is then coupled with naphthamide under specific conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-hydroxy-2-(thiophen-2-yl)acetonitrile | Structure | Antimicrobial, Antioxidant |

| 2-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide | Structure | Anticancer |

The unique combination of thiophene and naphthalenic structures in this compound sets it apart from other compounds, potentially enhancing its biological activities .

Case Studies and Research Findings

- Antimicrobial Studies : A series of studies have demonstrated the antimicrobial efficacy of thiophene derivatives, with significant results against resistant bacterial strains.

- Anticancer Evaluations : Preliminary studies indicate potential anticancer properties, warranting further exploration in clinical settings.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide exhibit promising anticancer properties. Studies have shown that thiophene derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of naphthalene and hydroxyl groups enhances the bioactivity of these compounds, making them potential candidates for further development in cancer therapeutics .

Anti-inflammatory Properties

Thiophene-containing compounds have been reported to possess anti-inflammatory effects. The unique structure of this compound may contribute to the modulation of inflammatory pathways. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases .

Materials Science

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moieties enhance charge transport properties, while the naphthalene structure contributes to light absorption and emission characteristics. Studies have demonstrated that incorporating such compounds into device architectures can improve efficiency and stability .

Polymer Blends

this compound can also be utilized in polymer blends to enhance mechanical properties and thermal stability. The compatibility of this compound with various polymers allows for the creation of advanced materials with tailored properties for specific applications, such as coatings and composites .

Organic Synthesis

Building Block in Synthesis

This compound serves as a valuable building block in organic synthesis due to its functional groups that allow for further derivatization. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a versatile intermediate .

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group (-CH(OH)-) undergoes oxidation under controlled conditions. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent convert the hydroxyl group to a ketone:

Conditions :

-

Solvent: Dichloromethane (DCM) or acetone

-

Temperature: 0–25°C

-

Yield: ~70–85% (estimated from analogous compounds).

Esterification and Ether Formation

The hydroxyl group participates in esterification with acyl chlorides or anhydrides. For example, reaction with acetic anhydride yields the corresponding acetate ester:

Key Data :

| Reagent | Product | Conditions |

|---|---|---|

| Acetic anhydride | Acetate ester | 60°C, 4–6 hours |

| Benzoyl chloride | Benzoyloxy derivative | RT, base catalysis |

Ether formation via Williamson synthesis is also feasible using alkyl halides under basic conditions.

Amide Hydrolysis

The acetamide group can undergo hydrolysis in acidic or basic media to form carboxylic acid derivatives:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Conditions :

Electrophilic Aromatic Substitution (EAS)

The thiophene rings undergo EAS at the α-positions (e.g., sulfonation, nitration):

Nitration Example :

Key Reactivity :

| Reaction Type | Reagents | Position Selectivity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | α-position |

| Sulfonation | SO₃/H₂SO₄ | α-position |

Nucleophilic Substitution

The hydroxyl group can be replaced via nucleophilic substitution. For example, treatment with thionyl chloride (SOCl₂) converts it to a chloro derivative:

Conditions :

-

Solvent: DCM or THF

-

Temperature: 0–25°C

-

Yield: ~80–90% (analogous systems).

Cross-Coupling Reactions

The thiophene rings may participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). For instance, Suzuki coupling with aryl boronic acids introduces aryl groups:

Catalytic System :

Complexation and Biological Interactions

The compound interacts with biological targets via hydrogen bonding (hydroxyl/amide groups) and π-π stacking (aromatic rings). Molecular docking studies suggest:

-

DNA Binding : Preferential interaction with thymine via charge transfer (ΔN = 0.42) .

-

Enzyme Inhibition : Potential inhibition of cytochrome P450 enzymes through coordination with the iron center.

Mechanistic Insights

-

Esterification : Proceeds via nucleophilic acyl substitution, with triethylamine as a base to absorb HCl .

-

Amide Hydrolysis : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water .

-

Thiophene Reactivity : α-position selectivity in EAS due to greater electron density at these positions.

This compound’s multifunctional reactivity makes it a versatile intermediate in medicinal chemistry and materials science, particularly for synthesizing bioactive molecules or conjugated polymers. Further studies are needed to explore its catalytic applications and optimize reaction yields.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally or functionally related acetamide derivatives, emphasizing differences in substituents, biological activity, and physicochemical properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Structural Complexity and Substituent Effects: The target compound’s dual thiophene and hydroxyethyl groups distinguish it from simpler naphthalene acetamides (e.g., ). Thiophenes enhance π-π stacking and electronic interactions, whereas the hydroxyethyl bridge may improve solubility relative to non-polar analogs like N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .

Biological Activity: While direct cytotoxic data for the target compound are unavailable, structurally related naphthalene acetamides (e.g., ) demonstrate potent cytotoxicity. The morpholinoethyl group in may enhance cellular uptake, whereas the target compound’s thiophenes could modulate redox activity or metabolic stability . methoxy) critically influences potency .

Synthetic Methodologies :

- The target compound’s synthesis likely parallels copper-catalyzed 1,3-dipolar cycloadditions () or amide coupling (). For example, details a multi-step synthesis involving piperazine and thiophene-propyl groups, highlighting the feasibility of complex amide formation .

Spectroscopic Characterization :

- IR spectra of similar compounds (e.g., and ) show characteristic C=O stretches at 1670–1690 cm⁻¹ and N–H stretches at 3260–3300 cm⁻¹, which align with expected features for the target compound .

- ¹H NMR data for triazole-linked acetamides () reveal deshielded aromatic protons (δ 7.2–8.6 ppm), comparable to the naphthalene and thiophene protons in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.